2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in antiviral, anticancer, and antimicrobial studies.
Medicine: Indole derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic utility .
Properties
IUPAC Name |
2-(3,3,5-trimethyl-2-oxoindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-10-9(6-8)13(2,3)12(17)14(10)7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELKNITWFAFGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.